
1-Formylpiperidine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Formylpiperidine-2,6-dicarboxylic acid is a heterocyclic compound that belongs to the class of piperidines. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom and two carboxylic acid groups (-COOH) at the 2 and 6 positions of the piperidine ring. It is a derivative of piperidine-2,6-dicarboxylic acid and has significant applications in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Formylpiperidine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the formylation of piperidine-2,6-dicarboxylic acid. This can be achieved using formic acid or formic acid derivatives under acidic conditions. Another method involves the oxidation of piperidine-2,6-dicarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale formylation reactions using formic acid and catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Formylpiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: Piperidine-2,6-dicarboxylic acid.
Reduction: 1-Hydroxymethylpiperidine-2,6-dicarboxylic acid.
Substitution: Esters or amides of piperidine-2,6-dicarboxylic acid.
Applications De Recherche Scientifique
1-Formylpiperidine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes, which can be used in bioinorganic chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-formylpiperidine-2,6-dicarboxylic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-2,6-dicarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-Formylpiperidine: Contains only the formyl group without the carboxylic acid groups, limiting its applications in coordination chemistry.
Pyridine-2,6-dicarboxylic acid: Contains a nitrogen atom in the ring but lacks the formyl group, leading to different chemical properties.
Uniqueness
1-Formylpiperidine-2,6-dicarboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and form stable coordination complexes. This versatility makes it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
61009-75-4 |
|---|---|
Formule moléculaire |
C8H11NO5 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
1-formylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO5/c10-4-9-5(7(11)12)2-1-3-6(9)8(13)14/h4-6H,1-3H2,(H,11,12)(H,13,14) |
Clé InChI |
HGXPLFJJUMBXRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C(C1)C(=O)O)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)

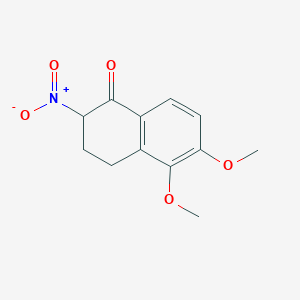
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
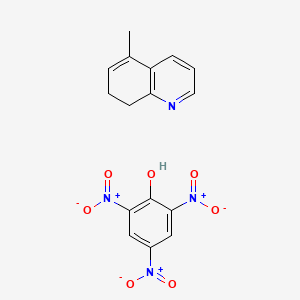
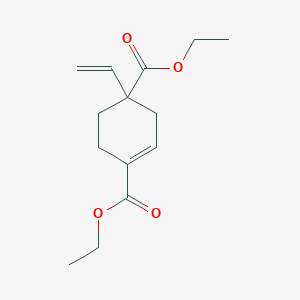
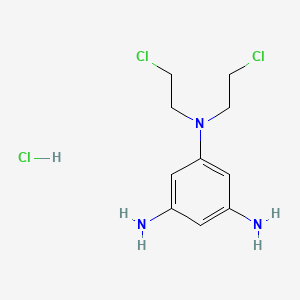
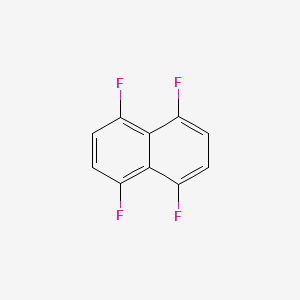
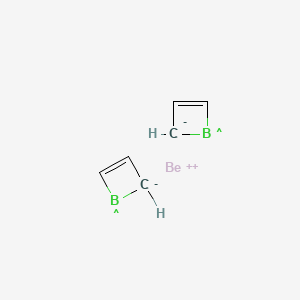
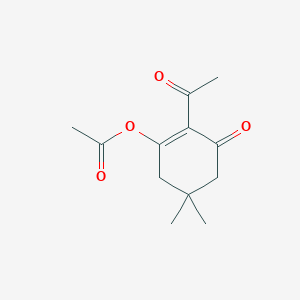
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
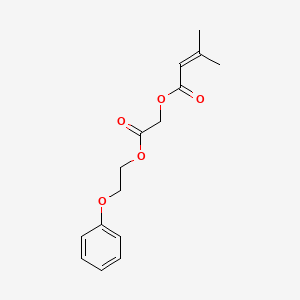
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)
